N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine
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Overview
Description
N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyridine ring substituted with a 2,5-dimethylphenyl group and a 4-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine typically involves the reaction of 2,5-dimethylphenylamine with 4-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted aromatic and pyridine compounds .
Scientific Research Applications
N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethylphenyl)-4-methylpyridin-2-amine
- N-(2,5-Dimethylphenyl)-3-methylpyridin-4-amine
- N-(2,5-Dimethylphenyl)-4-methylpyridin-5-amine
Uniqueness
N-(2,5-Dimethylphenyl)-4-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C14H16N2/c1-10-4-5-11(2)13(8-10)16-14-9-15-7-6-12(14)3/h4-9,16H,1-3H3 |
InChI Key |
BDCIFSZRGIVWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=CN=C2)C |
Origin of Product |
United States |
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